

3-Thiazol-2-yl-benzaldehyde structural elucidation and characterization

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Compound of Interest

Compound Name: 3-Thiazol-2-yl-benzaldehyde

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An In-depth Technical Guide on the Structural Elucidation and Characterization of **3-Thiazol-2-yl-benzaldehyde**

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **3-Thiazol-2-yl-benzaldehyde**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. It details the compound's physicochemical properties, outlines a standard synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and presents its structural characterization through key spectroscopic methods. The guide is intended to serve as a foundational resource for researchers working with thiazole-containing scaffolds.

Introduction

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a core structural component in numerous biologically active compounds and pharmaceutical drugs.^{[1][2]} Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[1][3]} The compound **3-Thiazol-2-yl-benzaldehyde** incorporates this versatile thiazole ring attached to a benzaldehyde moiety, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates in discovery pipelines.^[3] Its structural elucidation and characterization are crucial for ensuring purity and confirming its identity for subsequent applications.

Physicochemical and Structural Properties

The fundamental properties of **3-Thiazol-2-yl-benzaldehyde** are summarized below. These identifiers are essential for substance registration, safety data management, and literature searches.

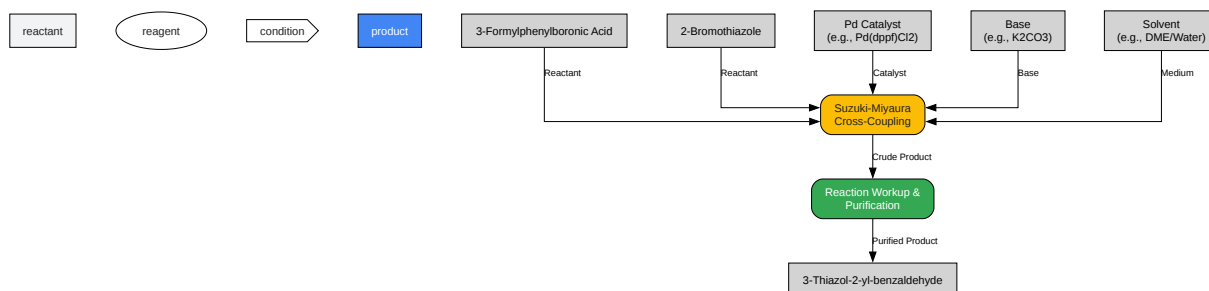
Property	Value	Reference
IUPAC Name	3-(1,3-thiazol-2-yl)benzaldehyde	[4]
Molecular Formula	C ₁₀ H ₇ NOS	[4]
Molecular Weight	189.23 g/mol	[4]
CAS Number	885465-97-4	[5]
Appearance	Solid	[4]
Canonical SMILES	<chem>O=Cc1cccc(c1)-c2nccs2</chem>	[4]
InChI Key	YJMGIEKCDQXKKZ-UHFFFAOYSA-N	[4]

Synthesis and Structural Elucidation

The synthesis of **3-Thiazol-2-yl-benzaldehyde** is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most robust and versatile for forming carbon-carbon bonds between aromatic and heteroaromatic rings.[6] The reaction couples 2-bromothiazole with 3-formylphenylboronic acid.

General Suzuki-Miyaura Coupling Workflow

The logical flow for the synthesis of the target compound is depicted below. It involves the reaction of an aryl boronic acid with a heteroaryl halide in the presence of a palladium catalyst and a base.[7]



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Fig. 1: Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of **3-Thiazol-2-yl-benzaldehyde**.

Materials:

- 3-Formylphenylboronic acid (1.2 equiv)
- 2-Bromothiazole (1.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[7]
- Potassium carbonate (K₂CO₃) (2.0 equiv)[7]
- 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry round-bottom flask, add 3-formylphenylboronic acid, 2-bromothiazole, Pd(dppf)Cl_2 , and K_2CO_3 .
- Purge the flask with an inert gas for 10-15 minutes.
- Add the degassed DME/water solvent mixture to the flask.
- Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[7]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine solution.^[6]
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **3-Thiazol-2-yl-benzaldehyde**.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques. The data presented in the tables below are representative values expected for **3-Thiazol-2-yl-benzaldehyde** based on analyses of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.10	s	1H	Aldehyde (-CHO)
~8.20	t	1H	Phenyl C2-H
~8.05	d	1H	Phenyl C6-H
~7.90	d	1H	Thiazole C4-H
~7.70	d	1H	Phenyl C4-H
~7.60	t	1H	Phenyl C5-H

| ~7.40 | d | 1H | Thiazole C5-H |

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde (C=O)
~168.0	Thiazole C2
~144.0	Thiazole C4
~137.0	Phenyl C1
~134.0	Phenyl C3
~132.0	Phenyl C6
~130.0	Phenyl C5
~129.0	Phenyl C2
~128.0	Phenyl C4

| ~121.0 | Thiazole C5 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight.

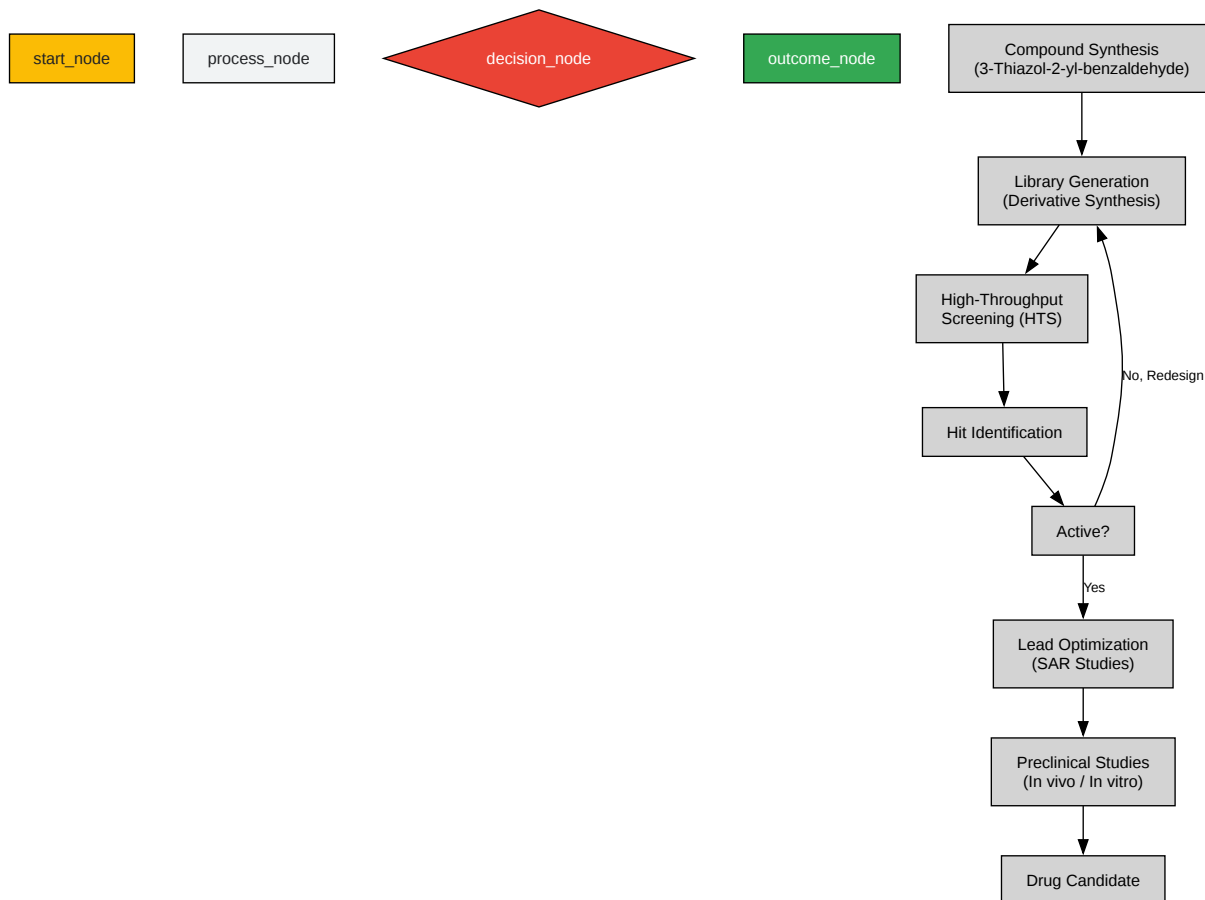
Table 3: IR and MS Data

Technique	Value	Assignment
IR (KBr, cm^{-1})	~1700	C=O stretch (aldehyde)
	~1580, 1470	C=C stretch (aromatic)
	~3100	C-H stretch (aromatic)
MS (ESI+)	$m/z = 190.03$	$[M+H]^+$

|| $m/z = 212.01$ | $[M+Na]^+$ |

Role in Drug Discovery

Heterocyclic compounds like **3-Thiazol-2-yl-benzaldehyde** are foundational in drug discovery. They often serve as starting fragments or key intermediates in the synthesis of larger, more complex molecules with potential therapeutic activity. The general workflow from a starting compound to a drug candidate is a multi-stage process.



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Fig. 2: Heterocyclic Compound Drug Discovery Workflow.

Conclusion

3-Thiazol-2-yl-benzaldehyde is a well-defined chemical entity whose structure can be reliably synthesized and confirmed through standard organic chemistry techniques. The Suzuki-Miyaura coupling provides an efficient route for its preparation, and its structural integrity is unequivocally established by NMR, IR, and MS analyses. As a versatile heterocyclic building block, it holds potential for applications in the development of novel pharmaceuticals and functional materials, warranting its place as a compound of interest for further research.

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